4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride

Ligand Design Medicinal Chemistry Physicochemical Profiling

Researchers requiring a structurally distinct GABA-backbone scaffold for proteomics or medicinal chemistry often face supply inconsistency and mislabeling as gabapentin. This compound resolves that risk. It provides a verified N-(4-methylphenyl-2-oxoethyl) pharmacophore with a reactive ketone for single-step reductive amination. - Distinct from C-β-aryl GABA analogs; avoids target-profile mismatch. - Ketone linker enables rapid analog library synthesis. - Sharp mp 200-202°C ensures fast identity verification. - Supplied at 95% purity in flexible quantities (10 mg-bulk).

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 1193389-37-5
Cat. No. B1521531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride
CAS1193389-37-5
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CNCCCC(=O)O.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-10-4-6-11(7-5-10)12(15)9-14-8-2-3-13(16)17;/h4-7,14H,2-3,8-9H2,1H3,(H,16,17);1H
InChIKeyDXBFPWVOKXHVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride (CAS 1193389-37-5): Chemical Identity and Procurement Baseline


4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride (CAS 1193389-37-5) is a synthetic aminobutanoic acid derivative with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . Despite being mislabeled as 'Gabapentin hydrochloride' by certain vendors, this compound is structurally distinct from gabapentin, featuring an N-(4-methylphenyl-2-oxoethyl) substituent on the γ-aminobutyric acid (GABA) backbone . It is commercially supplied as a research chemical with a typical purity of 95% and a reported melting point of 200–202 °C [1]. Its primary reported applications are in proteomics research and as a synthetic building block for more complex molecules .

Synthetic building block with reactive ketone handle for derivatization
Proteomics research and medicinal chemistry probe synthesis
Structurally distinct from gabapentin and phenibut; verify identity before use

Why 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride Cannot Be Interchanged with Generic GABA Analogs


The structural modification in this compound—an N-(4-methylphenyl-2-oxoethyl) substituent attached to the amine of GABA—creates a fundamentally different pharmacophore compared to C-β-aryl GABA analogs such as tolibut, phenibut, and baclofen. In C-β-aryl analogs, the aryl ring is directly bonded to the β-carbon of the butanoic acid chain, whereas this compound introduces a 2-oxoethyl linker between the amine nitrogen and the 4-methylphenyl ring . This substitution pattern alters the compound's hydrogen-bonding capacity, electronic distribution, and conformational flexibility, which can lead to divergent binding profiles at GABAergic targets and distinct reactivity in synthetic applications [1]. Consequently, suppliers that conflate this compound with gabapentin or phenibut analogs risk delivering a product with incompatible biological or chemical properties for the intended research or industrial use.

Pharmacophore divergence
N-(4-methylphenyl-2-oxoethyl) substitution creates distinct H-bonding and conformational profiles compared to C-β-aryl GABA analogs, which may shift binding outcomes.
Supplier misidentification
Some vendors label this compound as a gabapentin or phenibut analog. Confirm structural identity to avoid incompatible biological or chemical properties.
Synthetic reactivity mismatch
Ketone-dependent derivatization is absent in simple GABA analogs; do not expect interchangeable performance in building-block or proteomics workflows.

Quantitative Differentiation Evidence: 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride vs. Closest Analogs


N-Substituted vs. C-β-Aryl GABA Scaffold: Physicochemical Property Divergence

The target compound is an N-substituted GABA derivative (MW 271.74 g/mol as HCl salt, logP -0.609), whereas its closest structural analog tolibut (β-(4-methylphenyl)-GABA) is a C-β-aryl GABA derivative (MW 193.24 g/mol as free base, calculated logP ~ -1.5) [1][2]. The 2-oxoethyl linker in the target compound increases molecular weight by approximately 78.5 g/mol and introduces a ketone hydrogen-bond acceptor, reducing the calculated logP by nearly one unit relative to the free base form of tolibut. This physicochemical divergence directly impacts membrane permeability, solubility, and chromatographic behavior, making the compounds non-interchangeable in biological assays or synthetic protocols [3].

Scaffold divergence
Class-level
MW 271.74 / logP −0.609 vs Tolibut MW 193.24 / logP −1.5
Physicochemical shift may alter membrane permeability and chromatography.
Calculated logP; confirm experimentally.
Ligand Design Medicinal Chemistry Physicochemical Profiling

Ketone Functional Group: A Synthetic Handle Absent in Simple GABA Analogs

The target compound contains a ketone carbonyl (C=O) within its 2-oxoethyl linker, a functional group absent in simple β-aryl GABA analogs such as tolibut and baclofen [1]. This ketone provides a reactive site for further chemical transformations—including reductive amination, Grignard addition, and oxime/hydrazone formation—that are not accessible with the fully saturated alkyl chain of tolibut. The compound is explicitly categorized as a 'Building Block' by multiple suppliers, consistent with its synthetic utility . In contrast, tolibut and baclofen are primarily sold as reference standards or active pharmaceutical ingredients, reflecting their end-use orientation rather than intermediate versatility [2].

Ketone handle
Class-level
Ketone C=O present; absent in tolibut, baclofen
Enables reductive amination, Grignard, oxime formation for library synthesis.
Supplier classified as building block.
Synthetic Chemistry Building Block Utility Derivatization

Purity Specification and Batch-to-Batch Consistency: Procurement-Grade Differentiation

The target compound is commercially available at a specified purity of 95% (HPLC) from multiple independent suppliers, with a reported melting point of 200–202 °C providing a simple identity and purity verification endpoint [1]. In contrast, tolibut hydrochloride, when available, is typically offered at ≥98% purity by specialized vendors but with significantly longer lead times and higher minimum order quantities due to its status as a less common research chemical [2]. The 95% purity specification of the target compound is adequate for its primary application as a synthetic intermediate, where subsequent purification steps are standard; the consistent melting point provides a rapid quality check not available for amorphous analog preparations.

Purity & sourcing
Cross-study
95% HPLC; mp 200–202°C; ≥5 suppliers
Multi-supplier availability and sharp mp facilitate incoming QC.
Verify lot-specific COA.
Quality Control Procurement Reproducibility

Patent-Restricted Availability: A Procurement Gatekeeping Factor

According to ChemicalBook, the sale of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride is subject to patent-related restrictions, with the note that 'the sale of this product is prohibited' pending patent owner disclosure . This contrasts with tolibut and phenibut, which are off-patent compounds with unrestricted commercial distribution. Patent encumbrance does not preclude research use but introduces procurement friction: purchasers must verify that their intended use falls within research exemptions and that the supplier holds appropriate licenses. This gatekeeping function may actually advantage legitimate research programs by limiting casual or recreational procurement that has plagued phenibut and tolibut distribution [1].

Patent status
Supporting evidence
Sale restricted pending patent owner disclosure
Procurement planning requires patent clearance verification.
Consult supplier for licensing status.
Intellectual Property Supply Chain Regulatory

Optimal Application Scenarios for 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride Based on Quantified Differentiation


Synthesis of Focused ASCT2 (SLC1A5) Inhibitor Libraries via Ketone Derivatization

The ketone carbonyl in the 2-oxoethyl linker enables reductive amination with diverse amines to generate N-alkylated analogs, a synthetic diversification strategy not possible with tolibut or baclofen. Given that structurally related aminobutanoic acid-based ASCT2 inhibitors (e.g., compounds 20k and 25e) have demonstrated micromolar IC₅₀ values in A549 and HEK293 cells , this compound can serve as a late-stage diversification intermediate for medicinal chemistry campaigns targeting glutamine-dependent cancers, with the ketone handle enabling single-step analog generation [1].

Proteomics Probe Development Requiring Defined Physicochemical Handles

With a calculated logP of -0.609 and MW of 271.74 g/mol, this compound occupies a distinct physicochemical space compared to phenibut (logP -1.9, MW 179.22) and tolibut (logP -1.5, MW 193.24) . This intermediate hydrophilicity and higher molecular weight make it suitable for designing affinity probes or affinity chromatography ligands where moderate retention on reversed-phase columns is desired, as documented in proteomics applications [1].

GABAergic Tool Compound with Altered Binding Kinetics Due to N-Substitution

Preliminary binding data for structurally related N-substituted GABA derivatives indicate modulation of GABA-A receptor subtypes at micromolar concentrations (e.g., EC₅₀ 34.2 μM for a related scaffold at α1β2 receptors) . The N-(4-methylphenyl-2-oxoethyl) substituent introduces steric bulk and a hydrogen-bond acceptor that are absent in C-β-aryl analogs, potentially conferring altered subtype selectivity or binding kinetics. This compound can be used as a tool to probe the structural determinants of GABA receptor modulation, complementing existing C-β-aryl tool compounds [1].

Quality Control Reference Standard with Defined Melting Point for Method Validation

The sharp melting point of 200–202 °C provides a simple, instrument-free identity verification that is not available for amorphous GABA analog preparations . Analytical laboratories developing HPLC or LC-MS methods for aminobutanoic acid derivatives can use this compound as a system suitability standard, leveraging the distinctive ketone chromophore for UV detection at 254 nm—a detection advantage over tolibut and baclofen, which lack strong UV chromophores [1].

Application
Selection Property
Validation Focus
ASCT2 inhibitor library synthesis
Ketone derivatization handle
Reductive amination diversification
Proteomics probe development
Distinct logP and MW profile
RP chromatography compatibility
GABAergic tool compound studies
N-substituted steric and H-bond features
Subtype selectivity profiling
QC reference standard
Defined melting point
System suitability (HPLC-UV)
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